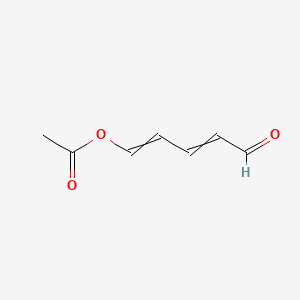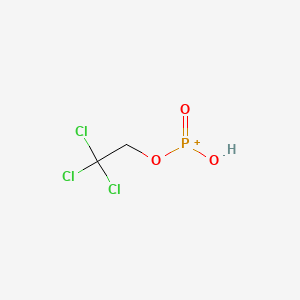
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C2H2Cl3O2P. This compound is known for its unique structure, which includes a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2,2,2-trichloroethoxy group. It is used in various scientific research applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2,2,2-trichloroethanol (C2H3Cl3O). The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
POCl3+C2H3Cl3O→C2H2Cl3O2P+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Scientific Research Applications
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium exerts its effects involves its ability to interact with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with other molecules, while the 2,2,2-trichloroethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylbutyl phosphonium: This compound has a similar phosphorus center but different substituents, leading to different reactivity and applications.
Tris(2,2,2-trichloroethoxy)iron(III): This compound contains the same 2,2,2-trichloroethoxy group but is coordinated to an iron center instead of phosphorus.
Uniqueness
Hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
34461-48-8 |
|---|---|
Molecular Formula |
C2H3Cl3O3P+ |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
hydroxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C2H2Cl3O3P/c3-2(4,5)1-8-9(6)7/h1H2/p+1 |
InChI Key |
ATFXCZWOYKAJCW-UHFFFAOYSA-O |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


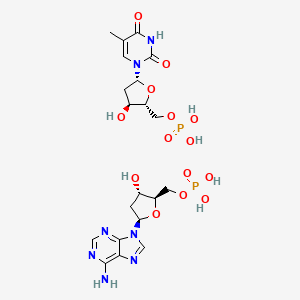
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
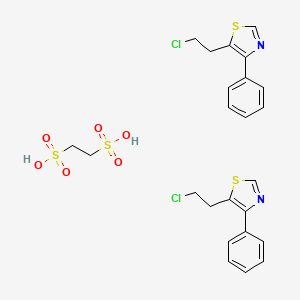

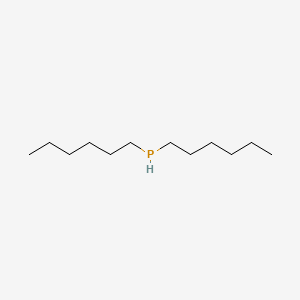
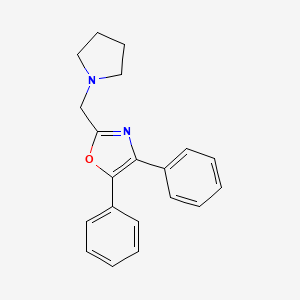
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

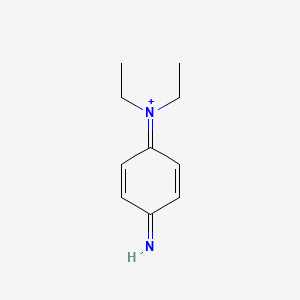

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
